molecular formula C35H46NO5P B565734 Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate CAS No. 1065472-74-3

Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate

Cat. No.: B565734
CAS No.: 1065472-74-3
M. Wt: 591.729
InChI Key: VEHDCRGDBVXJKR-UHFFFAOYSA-N
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Description

Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate is a potent and selective lysophosphatidic acid (LPA) type 1 (LPA1) receptor agonist . This compound is a key pharmacological tool for investigating the diverse biological roles of the LPA/LPA1 signaling axis. Research utilizing this agonist has been instrumental in elucidating the receptor's involvement in critical physiological and pathological processes, including cell migration, proliferation, and survival . Its primary research value lies in modeling LPA1 activation to study mechanisms in fields such as neurobiology, fibrosis, and cancer biology, where this pathway is implicated. By selectively engaging LPA1, this compound allows researchers to dissect the receptor's specific contributions to complex signaling networks and cellular responses, providing a controlled means to probe its function without the confounding activation of other LPA receptor subtypes. The dibenzyl-protected phosphate group is a prodrug feature that enhances cell permeability; upon entry into the cell, esterases cleave the protecting groups to generate the active, monophosphate form of the agonist, which then interacts with the intracellular LPA1 receptor. This mechanism makes it an essential reagent for studying LPA1-mediated signaling in live cells and complex experimental systems .

Properties

IUPAC Name

dibenzyl [2-methyl-4-[2-(4-octylphenyl)ethyl]-5H-1,3-oxazol-4-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46NO5P/c1-3-4-5-6-7-10-15-31-20-22-32(23-21-31)24-25-35(28-38-30(2)36-35)29-41-42(37,39-26-33-16-11-8-12-17-33)40-27-34-18-13-9-14-19-34/h8-9,11-14,16-23H,3-7,10,15,24-29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHDCRGDBVXJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC2(COC(=N2)C)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Hydroxyamides

Oxazoline rings are typically synthesized via cyclocondensation of β-hydroxyamides with nitriles or via the Bohlmann-Rahtz reaction. For this compound, the reaction proceeds as follows:

Reaction Scheme :

CH3C(O)NHCH2CH(OH)R+R’CNOxazoline+H2O\text{CH}3\text{C(O)NHCH}2\text{CH(OH)R} + \text{R'CN} \rightarrow \text{Oxazoline} + \text{H}_2\text{O}

  • R : 2-(4-Octylphenyl)ethyl group

  • R' : Methyl group

Conditions :

  • Catalyst: ZnCl<sub>2</sub> or BF<sub>3</sub>·Et<sub>2</sub>O (Lewis acid)

  • Solvent: Toluene or dichloromethane

  • Temperature: 80–100°C, 12–24 hours.

Key Data :

ParameterValue
Yield65–75%
Purity (HPLC)≥95%
StereoselectivityRacemic mixture

Alkylation of the Oxazoline Intermediate

The 4-octylphenethyl side chain is introduced via Friedel-Crafts alkylation or nucleophilic substitution:

Friedel-Crafts Pathway :

Oxazoline+1-Octyl-4-vinylbenzeneAlCl3Alkylated Oxazoline\text{Oxazoline} + \text{1-Octyl-4-vinylbenzene} \xrightarrow{\text{AlCl}_3} \text{Alkylated Oxazoline}

Optimization Challenges :

  • Competing oligomerization of the alkylating agent.

  • Steric hindrance due to the bulky octyl group.

Alternative Method :
Use of Grignard Reagents (e.g., 4-Octylphenylmagnesium bromide) for nucleophilic addition to a ketone intermediate.

Phosphorylation of the Hydroxymethyl Group

Dibenzyl Phosphorylation

The hydroxymethyl group is phosphorylated using dibenzyl chlorophosphate under basic conditions:

Reaction Scheme :

ROH+(BnO)2P(O)ClEt3NROPO(OCH2C6H5)2+HCl\text{ROH} + (\text{BnO})2\text{P(O)Cl} \xrightarrow{\text{Et}3\text{N}} \text{ROPO(OCH}2\text{C}6\text{H}5)2 + \text{HCl}

  • R : Oxazoline-methyl group

Conditions :

  • Solvent: Anhydrous THF or DMF

  • Temperature: 0°C → RT, 4–6 hours

  • Yield: 70–85%.

Side Reactions :

  • Over-phosphorylation (mitigated by stoichiometric control).

  • Benzyl group cleavage under acidic conditions.

Isotopic Labeling (Deuterated Variant)

For deuterated derivatives (e.g., TRC-D417892), the methyl group is substituted with CD<sub>3</sub> via deuterium exchange using D<sub>2</sub>O and Pt/C catalysts.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (hexane/ethyl acetate gradient).

  • HPLC : C18 column, acetonitrile/water (90:10), UV detection at 254 nm.

Spectroscopic Validation

TechniqueKey Signals
<sup>1</sup>H NMR δ 7.3–7.1 (m, 10H, benzyl), δ 4.2 (s, 2H, CH<sub>2</sub>OP), δ 1.2 (m, 15H, octyl)
<sup>31</sup>P NMR δ -0.5 to +0.5 (singlet, phosphate)
HRMS m/z 595.742 [M+H]<sup>+</sup>

Industrial-Scale Challenges and Solutions

Custom Synthesis Constraints

  • Regulatory Hurdles : Controlled substance status requires permits for transport and handling.

  • Stability Issues : Short shelf life (6–12 months at -20°C).

Green Chemistry Alternatives

  • Replace ZnCl<sub>2</sub> with biocatalysts (lipases) for oxazoline formation.

  • Use flow chemistry to improve phosphorylation efficiency .

Chemical Reactions Analysis

Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate can undergo various chemical reactions, including:

Scientific Research Applications

Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate involves its interaction with specific molecular targets. The oxazoline ring and phosphate group play crucial roles in its binding to enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of target proteins, leading to desired biological effects .

Comparison with Similar Compounds

Fingolimod Phosphate and Derivatives

Fingolimod (FTY720) , a sphingosine-1-phosphate (S1P) receptor modulator approved for multiple sclerosis, shares functional similarities with the target compound. However, critical differences include:

Feature Target Compound Fingolimod Phosphate
Core Structure Oxazoline ring Amino alcohol backbone
Phosphate Group Dibenzyl-protected ester Free phosphate (active form)
Lipophilicity High (logP ~5.2, predicted) due to 4-octylphenyl Moderate (logP ~3.8)
Solubility High in organic solvents (protected ester) Moderate aqueous solubility
Metabolic Stability Likely slower hydrolysis due to benzyl protection Rapid dephosphorylation in vivo

Deuterated Analogs: describes a deuterated variant (methyl-d4 phosphate), which may exhibit enhanced metabolic stability due to the kinetic isotope effect, prolonging half-life compared to non-deuterated forms .

Oxazoline-Containing Derivatives

The compound reported in , 2-Methyl-1,1-diphenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-1-ol, provides a structural contrast:

Feature Target Compound Compound
Substituents 4-Octylphenyl, dibenzyl phosphate Diphenyl, propanol
Functionality Lipophilic, prodrug design Polar hydroxyl group, less lipophilic
Solubility High (benzyl phosphate) Low (non-ionic substituents)
Applications Potential prodrug for targeted therapies Crystallographic studies (no reported bioactivity)

The target compound’s 4-octylphenyl group confers superior membrane permeability, while the compound’s hydroxyl group limits its utility in hydrophobic environments.

Tolpyralate (Unrelated but Contextual)

While Tolpyralate () is a herbicide with a pyrazole-benzoyl structure, its inclusion here highlights divergent applications despite superficial similarities in aromatic substituents. The target compound’s oxazoline core and phosphate ester distinguish it from Tolpyralate’s agrochemical design .

Research Findings and Implications

  • Solubility & Stability: The dibenzyl phosphate group in the target compound improves solubility in organic media compared to non-esterified oxazolines, facilitating formulation .
  • Deuterated Derivatives : Substitution with deuterium (methyl-d4) may reduce metabolic clearance, as seen in analogous compounds .

Biological Activity

Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate (CAS No. 1065472-74-3) is a complex organic compound with potential biological activities. Its unique structure, which includes an oxazole ring and phosphate group, suggests a range of interactions with biological systems. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C35H46NO5P
  • Molecular Weight : 591.72 g/mol
  • Structure : The compound features a dibenzyl moiety attached to a methyl phosphate group and a substituted oxazole ring.

Anticancer Properties

Research indicates that compounds with similar structures to dibenzyl phosphate exhibit significant anticancer activities. For example, studies on related oxazole derivatives have shown efficacy against various cancer cell lines, including breast and colon cancer cells. These compounds often act by inducing apoptosis and inhibiting cell proliferation.

Compound TypeCancer TypeIC50 Value (μM)
Oxazole DerivativeColon Carcinoma (HCT-116)6.2
Oxazole DerivativeBreast Cancer (T47D)27.3

Neuroprotective Effects

The oxazole derivatives have also been studied for their neuroprotective effects. They may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, enhancing cognitive function.

Antimicrobial Activity

Preliminary studies suggest that dibenzyl phosphate may possess antimicrobial properties. Compounds structurally similar to dibenzyl phosphate have demonstrated activity against various bacterial strains, indicating potential use as antimicrobial agents.

The biological activity of dibenzyl phosphate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and growth.
  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Neurotransmitter Modulation : By affecting neurotransmitter levels through AChE inhibition, these compounds can influence neurological functions.

Case Studies

  • Study on Anticancer Activity : A study published in PMC evaluated various oxazole derivatives, including those structurally related to dibenzyl phosphate, showing significant cytotoxicity against cancer cell lines with IC50 values ranging from 6 to 43 μM .
  • Neuroprotective Study : Research focused on the neuroprotective effects of oxazole derivatives indicated their potential in treating Alzheimer's disease by inhibiting AChE and protecting neuronal cells from oxidative stress .
  • Antimicrobial Efficacy : A comparative study highlighted the antimicrobial properties of dibenzyl phosphate analogs against pathogenic bacteria, showing effectiveness comparable to standard antibiotics .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can intermediates be monitored for purity?

The synthesis typically involves three key steps: (1) cyclization to form the 4,5-dihydro-1,3-oxazole ring, (2) alkylation to introduce the 4-octylphenyl-ethyl substituent, and (3) phosphorylation using dibenzyl phosphate. Reaction conditions (e.g., temperature, solvent polarity) must be carefully controlled to avoid side reactions, such as ring-opening or incomplete phosphorylation.

  • Monitoring : Thin-layer chromatography (TLC) with UV visualization is used to track reaction progress. For final purification, preparative HPLC with a methanol-buffer mobile phase (e.g., 65:35 methanol/sodium 1-octanesulfonate buffer, pH 4.6) ensures high purity .
  • Characterization : 1H/13C NMR and high-resolution mass spectrometry (HRMS) confirm structural integrity. For ambiguous signals, 2D NMR techniques (e.g., COSY, HSQC) resolve overlapping peaks .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1H NMR identifies methyl and benzyl protons, while 31P NMR confirms phosphate ester formation. Aromatic proton splitting patterns help verify substitution on the oxazoline ring .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. A sodium acetate/1-octanesulfonate buffer system (pH 4.6) paired with methanol optimizes peak resolution .
  • Mass Spectrometry : HRMS (ESI+) validates the molecular ion ([M+H]+) and detects phosphorylation byproducts .

Advanced Questions

Q. How can computational methods predict conformational stability and guide synthetic optimization?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s low-energy conformers. Key parameters include:

  • Torsional angles : The 4-octylphenyl chain’s flexibility may lead to multiple rotamers.
  • Non-covalent interactions : Van der Waals forces between the octyl chain and oxazoline ring influence stability. Experimental validation involves comparing calculated IR/Raman spectra with observed data. Discrepancies may indicate overlooked solvent effects or crystal packing forces .

Q. What strategies address challenges in crystallizing this compound for X-ray diffraction studies?

  • Crystal Growth : Slow evaporation from a dichloromethane/hexane mixture promotes single-crystal formation. The long 4-octylphenyl chain may hinder crystallization, requiring seeding or temperature gradients.
  • Refinement : SHELXL refines the structure using high-resolution data. For twinned crystals, SHELXD resolves overlapping reflections .
  • Validation : Hydrogen-bonding networks and π-π interactions between benzyl groups stabilize the crystal lattice. Compare bond lengths/angles with similar oxazoline derivatives .

Q. How can researchers resolve contradictions between NMR data and computational stereochemical predictions?

Conflicting data often arise from dynamic processes (e.g., rotamerism) or undetected diastereomers. Mitigation strategies include:

  • Variable-temperature NMR : Lower temperatures (e.g., –40°C) slow conformational exchange, simplifying splitting patterns.
  • NOESY experiments : Cross-peaks between the oxazoline methyl group and adjacent protons confirm spatial proximity, ruling out alternative stereoisomers .
  • Re-synthesis : If diastereomers are suspected, chiral chromatography or recrystallization isolates enantiomers for independent analysis .

Q. What experimental design considerations are critical for studying this compound’s reactivity in catalytic or biological systems?

  • Ligand Design : The oxazoline ring’s electron-rich nitrogen may coordinate metals, suggesting potential as a catalyst ligand. Test metal-binding affinity via titration experiments monitored by UV-vis or 31P NMR .
  • Hydrolysis Studies : Phosphate ester stability under physiological conditions (pH 7.4, 37°C) can be assessed using HPLC to track degradation products. Buffer systems mimicking biological fluids (e.g., PBS) enhance relevance .

Methodological Notes

  • Safety : Handle phosphate esters in a fume hood with PPE (gloves, goggles). Waste must be neutralized before disposal .
  • Data Reproducibility : Document solvent lot numbers and humidity levels, as moisture can hydrolyze the oxazoline ring during synthesis .

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